Product packaging for Methoprotryne(Cat. No.:CAS No. 841-06-5)

Methoprotryne

Cat. No.: B166297
CAS No.: 841-06-5
M. Wt: 271.39 g/mol
InChI Key: DDUIUBPJPOKOMV-UHFFFAOYSA-N
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Description

Classification and Historical Agricultural Significance in Weed Management

Methoprotryne is classified as a methylthiotriazine herbicide. herts.ac.uk First reported in 1965, its introduction provided farmers with a valuable tool for managing weed infestations in crucial cereal crops like winter wheat and barley. herts.ac.uk It was often used in combination with other herbicides, such as simazine (B1681756), to broaden the spectrum of controlled weeds. nih.gov The application of this compound was particularly important for post-emergence weed control, targeting unwanted grasses that compete with the crop for essential resources like water, nutrients, and light.

The historical significance of this compound lies in its contribution to improved yields and more efficient farming practices in winter cereal production. By effectively controlling competitive weed species, it helped to ensure the healthy growth and development of the primary crop.

Evolution of Herbicidal Compounds and the Triazine Class

The development of synthetic herbicides in the mid-20th century marked a revolutionary step in agriculture. Prior to this, weed control was largely dependent on manual labor and mechanical methods. The discovery of the herbicidal properties of triazine derivatives in the 1950s was a major milestone. researchgate.net This class of herbicides, which includes prominent members like atrazine (B1667683) and simazine, offered broad-spectrum weed control and good crop selectivity.

The triazine herbicides act by disrupting photosynthesis, a fundamental process in plants. researchgate.net Their effectiveness and versatility led to their widespread adoption in agriculture globally. researchgate.net The evolution of this chemical class saw the development of various derivatives with different properties and applications, including this compound with its specific utility in winter cereals. Over time, the agrochemical industry has continued to evolve, with the development of new herbicide classes with different modes of action to address challenges such as herbicide resistance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N5OS B166297 Methoprotryne CAS No. 841-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-(3-methoxypropyl)-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
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InChI

InChI=1S/C11H21N5OS/c1-8(2)13-10-14-9(12-6-5-7-17-3)15-11(16-10)18-4/h8H,5-7H2,1-4H3,(H2,12,13,14,15,16)
Source PubChem
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InChI Key

DDUIUBPJPOKOMV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NCCCOC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H21N5OS
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DSSTOX Substance ID

DTXSID2040286
Record name Methoprotryne
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Molecular Weight

271.39 g/mol
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Physical Description

Colorless solid; [HSDB]
Record name Methoprotryne
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Solubility

320 mg/l water @ 20 °C, 450 g/l acetone @ 20 °C, 650 g/l dichloromethane @ 20 °C, 5 g/l hexane @ 20 °C, For more Solubility (Complete) data for METHOPROTRYNE (7 total), please visit the HSDB record page.
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Density

1.186 g/cu cm @ 20 °C
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Vapor Pressure

0.00000028 [mmHg], 2.85X10-7 mm Hg @ 20 °C
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Color/Form

CRYSTALLINE SOLID, Colorless powder

CAS No.

841-06-5
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Melting Point

68-70 °C
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Mechanism of Herbicidal Action of Methoprotryne

Molecular Interactions with Photosystem II

Binding Site Specificity on the D1 Protein

Methoprotryne, as a triazine herbicide, exerts its inhibitory effect by binding to the D1 protein within the Photosystem II complex. ucanr.edu The D1 protein is integral to the PSII reaction center, forming the binding site for the secondary plastoquinone (B1678516) acceptor, Q_B. uniprot.orgresearchgate.netunipd.it Herbicides, including triazines, compete with the native plastoquinone for this Q_B binding site, thereby blocking subsequent electron transfer. uniprot.orgunipd.it The D1 protein plays a critical role in facilitating electron transfer out of PSII. redalyc.org For instance, other triazine herbicides like atrazine (B1667683) are known to bind to specific amino acid residues such as Serine 264 (Ser 264) on the D1 protein, a region often referred to as Site A. pressbooks.pub This interaction prevents the normal function of the Q_B site.

Inhibition of Photosynthetic Electron Transport

The binding of this compound to the D1 protein at the Q_B site directly inhibits the photosynthetic electron transport chain. herts.ac.ukucanr.edu This disruption prevents the transfer of electrons from water, through the primary quinone acceptor (Q_A), to the secondary plastoquinone (Q_B). uniprot.orgredalyc.org Photosystem II is responsible for utilizing light energy to abstract electrons from water, a process that generates oxygen and establishes a proton gradient essential for subsequent ATP formation. uniprot.org By blocking this electron flow, this compound effectively halts the initial light-dependent reactions of photosynthesis.

Biochemical Consequences within Target Organisms

Disruption of ATP and NADPH Production

The inhibition of photosynthetic electron transport by this compound has direct and severe biochemical consequences for the target plant. Photosynthesis, occurring within the thylakoid membranes of chloroplasts, is the primary process for generating adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). uniprot.orgcore.ac.uk These energy carriers are indispensable for the Calvin cycle, where carbon dioxide is fixed and converted into carbohydrates. ucanr.edu By blocking electron transport, this compound effectively stops the production of ATP and NADPH, thereby halting CO2 fixation and the synthesis of sugars necessary for plant growth and vitality. ucanr.edu

Secondary Metabolic Disturbances in Plants

The cessation of photosynthetic electron transport due to this compound's action leads to the accumulation of highly reactive molecules within the plant cells. ucanr.edu This condition culminates in oxidative stress, characterized by the excessive generation of reactive oxygen species (ROS), including hydrogen peroxide (H2O2), superoxide (B77818) anions (O2•−), singlet oxygen (1O2), and hydroxyl radicals (•OH). mdpi.com These ROS are highly damaging and can initiate a cascade of reactions that compromise cellular integrity, leading to the destruction of lipid and protein membranes. ucanr.edumdpi.com This damage results in membrane leakage and the rapid disintegration of cells and organelles. ucanr.edu

Furthermore, this compound, as a methylthio-s-triazine, has been shown to affect carbohydrate metabolism. nih.gov Similar to other s-triazines, it can inhibit starch accumulation by blocking the production of sugars. nih.gov Visible symptoms such as chlorosis (yellowing of leaves) often manifest, indicating significant interference with carbon dioxide assimilation and sugar formation. nih.gov Plants possess intrinsic antioxidant defense mechanisms to counteract oxidative stress, involving both enzymatic and non-enzymatic antioxidants. mdpi.com However, the sustained generation of ROS due to this compound's action overwhelms these defense systems, leading to widespread cellular damage and ultimately, plant death.

Environmental Fate and Transport Dynamics of Methoprotryne

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation refers to the breakdown of a substance through non-biological processes, such as hydrolysis and photolysis. noack-lab.com

Methoprotryne is susceptible to slow hydrolysis in both water and soil. nih.govguidechem.com The rate of hydrolysis for chemically similar s-triazine herbicides, such as atrazine (B1667683), has been observed to increase in water solutions with the addition of sterilized soil, humic acids, and fulvic acids, suggesting that such catalysts may also influence this compound's hydrolysis rate. nih.gov

This compound is prone to photooxidation in water, primarily through reactions with photochemically produced hydroxyl radicals. nih.govguidechem.com In the atmosphere, if released, this compound may undergo gas-phase reactions with hydroxyl radicals. An estimated atmospheric half-life for this process is approximately 2.4 hours. nih.govguidechem.com This estimation is based on data for s-triazine herbicides with similar structures, like prometryn (B1678245). nih.govguidechem.com

Table 1: Estimated Atmospheric Photochemical Half-life of this compound

Degradation PathwayEnvironmental CompartmentEstimated Half-lifeReference
PhotooxidationAtmosphere~2.4 hours nih.govguidechem.com

Biotic Transformation Mechanisms in Ecosystems

Biotic transformation involves the breakdown of compounds by living organisms, including microorganisms and plants.

Triazine herbicides, including this compound, are generally stable in soil and exhibit slow dissipation. Their degradation in soil occurs primarily through the degradation of molecular side chains by soil microorganisms. nih.govguidechem.com However, it is currently unknown whether this compound specifically biodegrades in soil or natural waters. nih.govguidechem.com The long persistence of triazines in soil can lead to carry-over issues, potentially damaging succeeding crops. nih.govguidechem.com

In plant systems, this compound undergoes enzymatic biotransformation. Key mechanisms include the cleavage of the thiomethyl group, which is then presumably replaced by a hydroxyl group after the sulfur atom is oxidized to sulfoxide (B87167) and sulfone. nih.gov Additionally, demethylation of the amino groups at the C4 and C6 positions occurs, followed by the cleavage of amine moieties and their replacement by hydroxyl groups, which may then lead to ring opening. nih.gov These reactions are typical detoxification processes for triazine herbicides in plants, involving amine dealkylation and side chain oxidation. nih.gov

Transformation Products and Metabolites in Environmental Systems

The degradation of this compound in environmental systems results in various transformation products and metabolites. In soil, the abiotic degradation process involves the cleavage of the thiomethyl group and its replacement with hydroxyl, likely following the oxidation of sulfur to sulfoxide and sulfone. guidechem.com Further transformations include the demethylation of amino groups at positions C4 and C6, the cleavage of amine moieties, and their subsequent replacement by hydroxyl groups, which can ultimately lead to ring opening. guidechem.com Similar metabolic pathways are observed in plants, where the cleavage of the thiomethyl group and its replacement by hydroxyl, along with demethylation of amino groups and cleavage of amine moieties, are significant biotransformation reactions. nih.gov

Identification and Structural Elucidation of Major Transformation Products

The environmental transformation of this compound, like other s-triazine herbicides, involves various metabolic pathways. Triazine herbicides are known to be rapidly absorbed and metabolized, with predominant detoxification reactions including amine dealkylation and side chain oxidation. nih.gov

In plants, a key transformation involves the cleavage of the thiomethyl group, which is subsequently replaced with a hydroxyl group. This process is presumed to occur following the oxidation of the sulfur to sulfoxide and sulfone. nih.govguidechem.com Additionally, demethylation of the amino groups at positions C4 and C6 of the triazine ring has been observed, leading to the cleavage of amine moieties and their replacement by hydroxyl groups, potentially followed by ring opening. nih.gov

Transformation products (TPs) of pesticides are ubiquitous in the aquatic environment, and their formation is influenced by various environmental processes. frontiersin.org Relevant transformation processes for this compound include microbial transformation, photolysis, and hydrolysis. Microbial processes, which primarily occur in soil, are significantly influenced by factors such as soil moisture, temperature, organic carbon content, and pH. frontiersin.org Hydrolysis, conversely, is mainly governed by the pH of the surrounding solvent. frontiersin.org

Environmental Persistence and Mobility of Metabolites

The incomplete degradation of pesticides can result in the formation of transformation products that may be equally or even more toxic than the parent compound, and often exhibit increased stability and mobility within the environment. researchgate.net Generally, triazine herbicides, including this compound, are considered somewhat persistent in water and mobile in soil. researchgate.net

Studies suggest that the rate of decay for triazines in soil is relatively slow, allowing them to persist for extended periods. guidechem.com While specific biodegradation data for this compound in soil or natural waters are not definitively established, it is understood that this compound may undergo slow hydrolysis in water. Furthermore, it could be susceptible to photooxidation by photochemically produced hydroxyl radicals, based on data from s-triazine herbicides with similar chemical structures, such as prometryn. nih.gov

Sorption and Mobility Characteristics in Soil-Water Systems

When this compound is introduced into the soil environment, it is anticipated to exhibit moderate mobility. nih.govguidechem.com This assessment is primarily based on its estimated organic carbon-water (B12546825) partition coefficient (Koc), which serves as a key indicator of a chemical's propensity to adsorb to soil organic matter. nih.govguidechem.com The moderate mobility implies a potential for this compound to leach into groundwater systems. nih.govguidechem.com

The adsorption of s-triazine herbicides, including this compound, to soil humic acids is a complex process. It is not solely determined by the basicity of the compound; rather, the ability of s-triazines to act as electron donors to quinone-like units present in humic acids also plays a significant role in their adsorption dynamics. nih.gov

Leaching Potential to Groundwater Systems

This compound is identified as a potential groundwater contaminant. herts.ac.uk Its moderate mobility in soil, as indicated by its Koc value, suggests that it possesses the capacity to leach into groundwater. nih.govguidechem.com Pesticides characterized by a high leaching potential are more prone to being transported through the soil profile and into groundwater beyond their initial application areas. tdl.org

The leaching potential of a pesticide is influenced by a combination of factors, including the chemical properties of the pesticide (such as its solubility and half-life), the characteristics of the soil (including texture and pH), prevailing site conditions (like precipitation and depth to groundwater), and specific management practices employed (such as application method and rate). wa.gov Tools and indices like the Groundwater Ubiquity Score (GUS) and the Leaching Index (LIX) are commonly employed to assess the potential risk of pesticide leaching into groundwater. mdpi.com It is noteworthy that triazine herbicides, as a class, are among the pesticides most frequently detected in groundwater. researchgate.net

Volatilization and Atmospheric Distribution

Volatilization is a process by which a chemical can transfer from a liquid or solid phase into the atmosphere. This pathway is a crucial aspect of a compound's environmental distribution.

Henry's Law Constant and Environmental Relevance of Volatilization

Henry's Law Constant (HLC) is a fundamental physicochemical property that quantifies the equilibrium partitioning of a chemical between the air and water phases. It essentially measures the concentration of a chemical in air relative to its concentration in water and is a key indicator of a substance's relative volatility. chemsafetypro.comk-state.edu Substances with high HLC values exhibit a greater tendency to volatilize from water into the atmosphere. chemsafetypro.com

For this compound, the Henry's Law Constant has been reported as 7.78 x 10⁻⁸ atm·m³/mol. regulations.gov This specific value suggests that volatilization of this compound is not expected to be an environmentally significant dissipation pathway. nih.gov Furthermore, volatilization from near-surface soil is also not considered an important removal mechanism for this compound. guidechem.com This is consistent with guidance from regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), which indicates that the impact of volatilization on aquatic exposure is generally not substantial for chemicals with Henry's Law Constants below 10⁻⁷ atm·m³/mol. epa.gov

Gas-Phase Reaction with Atmospheric Radicals

The atmospheric fate of volatile organic compounds, including herbicides like this compound, is significantly influenced by their reactions with highly reactive species present in the gas phase, primarily hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. These reactions initiate degradation pathways that can lead to the formation of various transformation products and ultimately contribute to the removal of the compound from the atmosphere.

Reaction with Hydroxyl Radicals (OH)

Hydroxyl radicals are considered the primary oxidizing species in the troposphere during daylight hours, playing a crucial role in the atmospheric degradation of many organic pollutants nih.govcopernicus.org. For this compound, its susceptibility to gas-phase reaction with photochemically produced hydroxyl radicals has been evaluated. While direct experimental data for this compound's gas-phase reaction with OH radicals are not extensively reported, estimations are often made based on structurally similar compounds nih.govguidechem.com.

Research indicates that the s-triazine herbicide prometryn, which shares structural similarities with this compound, can be used as a surrogate for estimating its atmospheric reactivity. The estimated rate constant for the vapor-phase reaction of prometryn with photochemically produced hydroxyl radicals at 25 °C is 1.619 × 10⁻¹⁰ cm³/molecule-sec. nih.govguidechem.com. This rate constant suggests a relatively rapid atmospheric degradation pathway. At a typical atmospheric concentration of 5 × 10⁵ hydroxyl radicals per cubic centimeter, this reaction corresponds to an estimated atmospheric half-life for this compound of approximately 2.4 hours nih.govguidechem.com. This short half-life indicates that gas-phase oxidation by hydroxyl radicals is a significant removal mechanism for this compound in the atmosphere during the day.

The degradation process typically involves hydrogen atom abstraction from the organic molecule by the hydroxyl radical, leading to the formation of new radicals that can further react with atmospheric oxygen and other species, initiating a cascade of chemical transformations nist.govcopernicus.orgnih.gov.

Table 1: Estimated Gas-Phase Reaction Parameters for this compound with Hydroxyl Radicals

ParameterValueUnitReference
Rate Constant (kOH) at 25 °C (estimated)1.619 × 10⁻¹⁰cm³/molecule-sec nih.govguidechem.com
Atmospheric Half-Life (t½) (estimated)2.4hours nih.govguidechem.com
Atmospheric OH Concentration (assumed)5 × 10⁵radicals/cm³ nih.govguidechem.com

Reactions with Ozone (O₃) and Nitrate Radicals (NO₃)

Ozone and nitrate radicals are also important atmospheric oxidants. Ozone primarily reacts with compounds containing carbon-carbon double bonds copernicus.org, while nitrate radicals are significant nocturnal oxidants, reacting with various organic compounds, particularly those with abstractable hydrogen atoms or double bonds rsc.orginl.govnist.govcopernicus.orgnist.gov.

Ecotoxicological Studies on Non Target Organisms and Ecosystems

Ecological Impact on Aquatic Biota and Ecosystem Function

Methoprotryne's presence in aquatic environments is a concern due to its potential to affect a range of organisms. If released into water, this compound is not expected to bioconcentrate significantly in aquatic organisms or to volatilize nih.gov. However, it may undergo slow hydrolysis and photooxidation in water nih.gov.

Effects on Invertebrate and Vertebrate Populations in Aquatic Environments

Studies have assessed the acute toxicity of this compound to various aquatic organisms, including both invertebrates and vertebrates. For fish species, acute lethal concentration (LC50) values have been determined, indicating the concentration at which 50% of the test population dies within a specified exposure period. Similarly, for aquatic invertebrates, effective concentration (EC50) values, representing the concentration causing a specific effect in 50% of the population, have been reported.

The following table summarizes some of the reported acute toxicity values for this compound in aquatic species:

Organism (Species)EndpointConcentration (mg/L)Exposure DurationTemperature (°C)Source
Bluegill (Vertebrate)LC5015.596 hours18 nih.gov
Bluegill (Vertebrate)LC509.896 hoursNot given nih.gov
Rainbow Trout (Vertebrate)LC50896 hoursNot given nih.gov
Crucian Carp (Vertebrate)LC503196 hoursNot given nih.gov
Daphnia magna (Invertebrate)EC5042.048 hoursNot given bcpc.org

Broader Implications for Aquatic Biodiversity and Community Structure

Research assessing the environmental impact of pesticide application, including compounds like this compound, indicates potential risks to non-target organisms, particularly aquatic life nih.gov. Studies evaluating the effects on aquatic ecosystems following runoff from treated fields have observed significant reductions in biodiversity within affected water bodies nih.gov. This underscores the broader implications for the structure and function of aquatic communities, as the loss of sensitive species can disrupt ecological balance and ecosystem services.

Ecological Impact on Terrestrial Biota and Soil Ecosystems

Effects on Soil Microbial Communities and Enzyme Activities

The presence of pesticides in soil can lead to alterations in microbial activities and enzyme activities, which are crucial for soil health and nutrient cycling journalsajrm.comcabidigitallibrary.org. While general pesticides can impact soil enzyme activities, with some studies showing inhibition of enzymes like dehydrogenase and others showing stimulation of enzymes like cellulase, specific detailed research findings on this compound's direct effects on soil microbial communities or enzyme activities are not extensively documented in the provided search results journalsajrm.comcabidigitallibrary.orgmdpi.com. However, the broader class of triazine herbicides, to which this compound belongs, is known for its relatively slow degradation by soil microorganisms, suggesting a potential for prolonged presence in the soil environment nih.gov.

Impacts on Non-Target Arthropods and Soil Invertebrate Populations

Studies on this compound have specifically addressed its impact on certain non-target terrestrial invertebrates. Research has indicated no adverse effects on earthworm populations following application of this compound sprays at concentrations of 0.2 and 2.0 kg/ha , even after 30245 days scribd.com. Similarly, no adverse effects were observed on soil microarthropods under the same application conditions and duration scribd.com. This suggests a low direct acute impact on these specific soil invertebrate groups at the tested concentrations.

Advanced Approaches for Ecological Risk Assessment

Ecological risk assessment (EcoRA) is a systematic process used to evaluate the likelihood and magnitude of adverse effects from exposure to chemicals for organisms and ecosystems in the environment ymaws.com. For pesticides, this process involves several key components:

Problem Formulation: This initial step identifies the scope and objectives of the risk assessment, defining the specific ecological receptors and potential stressors epa.gov.

Exposure Assessment: This involves estimating the potential exposure of non-target organisms to pesticide residues in various environmental compartments such as water, food, soil, and air. It considers how often, for how long, and the amount of pesticide an organism may be exposed to, utilizing environmental fate and transport data, as well as modeling and monitoring information epa.gov.

Effects Assessment: This component characterizes the types of effects a pesticide can produce in an organism and how those effects change with varying exposure levels. It relies on toxicity information from laboratory and field studies epa.gov.

Risk Characterization: In this final phase, exposure and ecotoxicity data are integrated to calculate Risk Quotients (RQs), typically by dividing exposure estimates by ecotoxicity values (RQ = EXPOSURE/TOXICITY) mdpi.com. These RQs are then compared to predefined Levels of Concern (LOCs), which are criteria used to indicate potential risk to non-target organisms and the need for regulatory action mdpi.com. EcoRA aims to assess effects at various levels of biological organization, from individual organisms to populations and communities ymaws.com.

Application of Toxicokinetic-Toxicodynamic Models in Ecotoxicology

Toxicokinetic-Toxicodynamic (TK-TD) models represent a sophisticated framework for simulating the processes that lead to toxicity in organisms over time. These dynamic simulation models not only quantify toxicity but also provide a conceptual basis for elucidating the variability in species sensitivity to a given compound and the differing toxicity of various compounds to the same species. rsc.orgecotoxmodels.org

A primary advantage of TK-TD models lies in their capacity to formalize existing knowledge regarding compound toxicity, organism sensitivity, recovery times, and carry-over toxicity. Furthermore, their ability to simulate the temporal aspects of toxicity makes them valuable extrapolation tools for risk assessment, particularly concerning fluctuating or pulsed exposures to pollutants. rsc.org These models are beneficial for addressing diverse ecotoxicological questions, especially those involving a large number of potentially affected species and numerous chemicals of concern. rsc.org

Within the realm of TK-TD modeling, the General Unified Threshold model of Survival (GUTS) is recognized as a highly suitable and powerful tool for assessing survival endpoints. GUTS unifies nearly all previously published TK-TD models for survival, with specific models like GUTS-SD (stochastic death) and GUTS-IT (individual tolerance) being derived as special cases. debtox.nlnih.gov The application of TK-TD modeling, including GUTS, can significantly enhance the environmental risk assessment of chemicals, such as plant protection products. debtox.nl While specific TK-TD modeling studies solely on this compound were not detailed, the general applicability of these models is crucial for understanding the time-course of its effects and predicting outcomes under varying exposure scenarios.

Assessment of "Cocktail Effects" with Co-occurring Contaminants

The assessment of "cocktail effects," or the combined impact of co-occurring contaminants, is a critical aspect of ecotoxicology, particularly for compounds like this compound that may be present in environmental mixtures. Studies have consistently reported a significant increase in ecotoxicity when more than one pesticide is simultaneously present. nih.govresearchgate.net

The widespread occurrence of pesticide residues, often as complex mixtures, is a growing concern. For instance, analyses of ornamental plants have revealed that a high percentage (e.g., 94% of ornamental plants and 97% of cut flowers) contain pesticide residues, with a substantial proportion (e.g., 84% of plant samples) containing more than one active ingredient. nih.govresearchgate.net this compound has been identified as one such pesticide residue found in ornamental plants, contributing to these multi-compound exposures. nih.gov

These pesticide cocktails are not yet well understood and are frequently overlooked in current risk assessments, despite the documented increase in ecotoxicity. nih.govresearchgate.net The combined presence of multiple active ingredients can lead to impacts on various non-target organisms, including honeybee populations, earthworms and soil functions, birds, and mammals. nih.govresearchgate.net this compound is also known to be used in mixtures, such as with Simazine (B1681756), further highlighting its potential involvement in such complex environmental scenarios. nih.gov The evaluation of these synergistic or additive effects is essential for a comprehensive understanding of the environmental risks posed by this compound and other co-occurring contaminants.

Compound Information

The following table provides the PubChem CIDs for the chemical compounds mentioned in this article.

Herbicide Resistance Evolution in Weed Populations to Methoprotryne

Target-Site Resistance Mechanisms in Triazine-Resistant Weeds

Target-site resistance (TSR) involves alterations to the herbicide's target protein, reducing or eliminating the herbicide's ability to bind and exert its phytotoxic effect hracglobal.comnih.govpesticidestewardship.org. For Methoprotryne, which inhibits PSII by binding to the D1 protein, TSR typically involves mutations in the psbA gene encoding this protein herts.ac.ukunl.edunih.gov.

Triazine herbicides, including this compound, inhibit photosynthesis by binding to the D1 protein within Photosystem II, thereby blocking electron transport unl.educore.ac.uk. Resistance often arises from point mutations in the psbA gene, leading to single amino acid changes in the D1 protein. These mutations alter the shape of the herbicide binding site, preventing the herbicide from effectively binding pesticidestewardship.orgunl.edu.

A well-documented example of such a mutation in triazine-resistant weeds is the substitution of serine at position 264 (Ser264) with glycine (B1666218) (Ser264Gly) in the D1 protein. This specific mutation confers resistance to symmetrical triazine herbicides unl.eduhracglobal.com. Other mutations, such as a phenylalanine to isoleucine substitution at position 255 (Phe255Ile), have also been identified in PSII inhibitor-resistant populations, affecting the binding of herbicides to the D1 protein's QB binding niche nih.govresearchgate.net.

Table 1: Common D1 Protein Mutations Conferring Triazine Resistance

Amino Acid Position (D1 Protein)Original Amino AcidSubstituted Amino AcidEffect on Herbicide BindingHerbicide Class Affected
264SerineGlycinePrevents bindingSymmetrical Triazines
255PhenylalanineIsoleucineDecreased bindingPSII Inhibitors

The amino acid substitutions in the D1 protein lead to structural and functional alterations in the PSII complex. These changes reduce the binding affinity of triazine herbicides, including this compound, to the D1 protein, while ideally maintaining the protein's ability to bind its natural substrate, plastoquinone (B1678516) unl.edunih.gov. This differential binding allows resistant weeds to continue photosynthetic electron transport even in the presence of the herbicide, thus surviving the application unl.edu. In some cases, target-site resistance can also involve an increase in target protein expression or an increase in copies of the gene containing the target site hracglobal.com.

Non-Target-Site Resistance Mechanisms in Triazine-Resistant Weeds

Non-target-site resistance (NTSR) mechanisms encompass all physiological processes that reduce the quantity of active herbicide reaching the target site or modify the herbicide itself hracglobal.comisws.org.innih.govresearchgate.net. NTSR is often more complex than TSR and can confer resistance to multiple herbicide groups, including those with different modes of action frontiersin.orgresearchgate.netmdpi.com.

Enhanced metabolic detoxification is a major NTSR mechanism, where resistant plants rapidly degrade the herbicide into less toxic compounds before it can reach its site of action in lethal amounts hracglobal.comisws.org.innih.govfrontiersin.orgresearchgate.net. This process often involves the increased activity of specific enzyme families.

Cytochrome P450 Monooxygenases (P450s): P450s are a large superfamily of enzymes found in plants that play a crucial role in detoxifying xenobiotics, including herbicides. Resistant weeds often exhibit elevated levels or altered activity of P450 enzymes, which catalyze reactions such as alkyl-hydroxylation, N-demethylation, O-demethylation, and aryl-hydroxylation, leading to herbicide deactivation frontiersin.orgresearchgate.netuwa.edu.aunih.gov.

Glutathione-S-Transferases (GSTs): GSTs are another important enzyme family involved in herbicide detoxification. These enzymes conjugate herbicides or their metabolites with glutathione, a tripeptide, making them more water-soluble and facilitating their sequestration or excretion nih.govresearchgate.netmdpi.comuwa.edu.aunih.gov.

Table 2: Key Enzyme Families in Enhanced Metabolic Detoxification

Enzyme FamilyRole in DetoxificationImpact on Herbicide (e.g., this compound)
Cytochrome P450sCatalyze oxidation reactions (e.g., hydroxylation, demethylation)Deactivates herbicide by structural modification
Glutathione-S-Transferases (GSTs)Conjugate herbicides with glutathioneIncreases water solubility, facilitates sequestration

Another NTSR mechanism involves changes in how the herbicide is absorbed by the plant or translocated within its tissues hracglobal.comisws.org.innih.govresearchgate.net. Reduced absorption at the leaf surface or root, or impaired translocation from the point of entry to the target site, can lead to insufficient herbicide concentration at the PSII complex, thereby conferring resistance isws.org.inresearchgate.netscielo.br. This can involve mechanisms such as sequestration or immobilization of the herbicide in specific plant parts, like the vacuole or cell wall, preventing it from reaching metabolically active regions hracglobal.compesticidestewardship.org.

Genetic and Molecular Basis of Resistance Development

The development of herbicide resistance, including to this compound, is an evolutionary process driven by intense selection pressure from repeated herbicide applications hracglobal.comisws.org.inscienceopen.com. Genes that confer resistance are naturally present at low frequencies within weed populations hracglobal.com. When a herbicide is applied repeatedly, individuals with these resistance-conferring genes survive and reproduce, leading to a rapid increase in the proportion of resistant individuals in the population hracglobal.comdpird.wa.gov.au.

Resistance mechanisms can be controlled by single genes (monogenic resistance), often seen in target-site mutations like those in the psbA gene for triazine resistance isws.org.in. Alternatively, resistance can be polygenic, involving multiple genes, which is frequently the case for metabolic resistance mechanisms involving enzyme families like P450s and GSTs frontiersin.orgscienceopen.comrothamsted.ac.uk. The evolution of metabolic resistance often arises from the continuous use of herbicides, even at low doses researchgate.net. The genetic basis for NTSR is generally more complex to decipher, often involving members of large gene families nih.gov.

The interplay between these genetic factors and the selection pressure from herbicide use dictates the rate and pattern of resistance evolution in weed populations to herbicides like this compound.

Analytical Methodologies for Environmental Monitoring and Residue Analysis

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating methoprotryne from complex matrices and quantifying its presence. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely applied, often coupled with highly sensitive detectors.

Gas Chromatography (GC) is particularly effective for the analysis of volatile and thermally stable pesticides, including certain triazines scioninstruments.com. GC coupled with nitrogen-phosphorus detection (NPD) and mass spectrometry (MS) has been used for the analysis of s-triazine herbicides, including this compound, in samples such as forage and milk nih.gov. Detection limits for these s-triazines using GC-NPD/MS were reported to be in the range of 5 to 10 ng nih.gov.

High-Performance Liquid Chromatography (HPLC) is well-suited for polar, nonvolatile, and thermally unstable compounds scioninstruments.com. HPLC with UV detection has been successfully applied for the determination of triazines in milk samples researchgate.net. For this compound, HPLC-based methods have been developed for its determination in processed cereal samples using isotope dilution–HPLC–linear ion trap mass spectrometry (LIT-MS³) sigmaaldrich.com. Furthermore, a novel dispersive micro solid phase extraction (DMSPE) method coupled with ultra-high performance liquid chromatography–high-resolution mass spectrometric (UHPLC-HRMS) detection has been employed for this compound analysis in drinking water sigmaaldrich.com.

The combination of chromatographic techniques with mass spectrometry, such as GC-MS and LC-MS/MS, has become commonplace for pesticide analysis, allowing for the determination of hundreds of target analytes with high confidence perkinelmer.com. LC-MS/MS, in particular, is considered the "gold standard" for pesticide analysis due to its reliable performance, sensitivity, and ability to detect a broad range of compounds perkinelmer.comnih.gov.

The choice of chromatographic column and mobile phase is critical for achieving efficient separation of this compound and other triazine herbicides.

In Gas Chromatography, capillary columns, such as DB-5 (30 m x 0.25 mm i.d. x 0.25 µm), have demonstrated effective separation of twelve triazine herbicides, including this compound, with nitrogen phosphorus detection (NPD) researchgate.net. This setup achieved limits of quantitation of 0.01 mg/kg for these compounds in maize, with average recoveries ranging from 84.0% to 106.8% researchgate.net.

For High-Performance Liquid Chromatography, C18 columns are commonly utilized for triazine residue analysis in water samples researchgate.net. An optimized method using a C18 column with UV detection at 230 nm employed a mobile phase of methanol-water (60:40, v/v) at pH 4.6 (phosphoric acid) with a flow rate of 0.8 mL/min researchgate.net.

Advances in Ultra-High Performance Liquid Chromatography (UHPLC) have significantly improved separation speed and efficiency for triazine herbicides. Porous graphitic carbon stationary phases, such as the Thermo Scientific Hypercarb column, enable separations to be performed 5 to 10 times faster than conventional HPLC, especially at elevated temperatures (e.g., 160 °C) chromatographyonline.com. This approach can resolve 11 triazine herbicides in approximately two minutes on a Hypercarb 3 µm, 1 x 100 mm column, maintaining retention time and peak area precision better than 1% relative standard deviation (RSD) for 30 replicates chromatographyonline.com. Another UHPLC method for 31 triazine herbicides utilized an AQUITY UPLC BEH Shield RP18 column (100 x 2.1 mm, 1.7 µm) with a gradient elution system comprising methanol (B129727) containing 0.1% formic acid and 2 mmol L⁻¹ ammonium (B1175870) acetate (B1210297) aqueous solution sci-hub.se.

The following table summarizes some chromatographic parameters and performance metrics for triazine herbicide analysis:

TechniqueColumn Type/DimensionsMobile Phase/ConditionsAnalytes (Examples)LOD/LOQRecovery Range (%)Reference
GC-NPDDB-5 capillary (30m x 0.25mm i.d. x 0.25µm)-Simeton, Simazine (B1681756), Atrazine (B1667683), this compound, etc. (12 triazines)LOQ: 0.01 mg/kg84.0-106.8 researchgate.net
HPLC-UVC18Methanol-water (60:40, v/v), pH 4.6, 0.8 mL/minAtrazine, Simazine, Cyanazine, Ametryn (B1665967)-70.5-96.9 (for 4 triazines) researchgate.netresearchgate.net
UHPLC-HRMSHypercarb 3 µm, 1 x 100 mmElevated temperature (160 °C)11 triazine herbicides-- chromatographyonline.com
UFLC-MS/MSAQUITY UPLC BEH Shield RP18 (100 x 2.1 mm, 1.7 µm)Methanol (0.1% formic acid) / 2 mM Ammonium acetate (aq) gradient31 triazine herbicidesLOD: 6.79-11.19 µg/L (for 4 triazines)- researchgate.netsci-hub.se

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is a powerful analytical technique that complements chromatographic separations by providing sensitive detection and definitive identification of this compound and its related compounds psu.edu.

Single mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules, enabling quantification of known analytes and initial identification psu.edu. When coupled with GC or LC, it forms GC-MS or LC-MS, which are widely used for pesticide residue analysis scioninstruments.com.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis separated by a fragmentation step wikipedia.org. This technique significantly enhances analytical capabilities by allowing the isolation of a precursor ion, its fragmentation (e.g., via collision-induced dissociation, CID), and subsequent analysis of the resulting product ions labmanager.com. This fragmentation pattern provides highly specific structural information, enabling the identification of isobaric compounds and confirming the presence of target analytes with high confidence labmanager.com.

Triple Quadrupole Mass Spectrometry (QQQ) is a specialized and widely adopted form of tandem MS labmanager.com. It consists of three quadrupoles: the first (Q1) isolates the precursor ion, the second (Q2) acts as a collision cell for fragmentation, and the third (Q3) filters specific product ions for detection labmanager.com. This configuration, particularly in multiple reaction monitoring (MRM) mode, offers unmatched specificity and sensitivity for targeted quantification of pesticides, making it the "gold standard" for confirmatory analysis perkinelmer.comnih.govlabmanager.com. MRM mode has demonstrated superior sensitivity and selectivity for low-level detection of analytes compared to selective-ion monitoring (SIM) researchgate.net.

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for both targeted and non-targeted pesticide analysis, especially for the identification of unknown compounds or comprehensive screening sci-hub.semdpi.com. HRMS systems, such as those incorporating Time-of-Flight (TOF-MS) or Orbitrap analyzers, can record full scans of precursor or fragmented ions with exceptional mass accuracy and resolution mdpi.com. This capability allows for the precise determination of elemental compositions and differentiation between compounds with very similar nominal masses (isobars), which is often challenging with low-resolution MS mdpi.com.

UHPLC coupled with HRMS (UHPLC-HRMS) is a promising strategy for multi-component screening of pesticides mdpi.com. Systems like the UHPLC-ESI-Q-Orbitrap HRMS can operate in full MS-ddMS² (data-dependent MS²) detection mode mdpi.com. In this mode, the Orbitrap analyzer first collects accurate mass data for all precursor ions. Subsequently, high-abundance precursors are isolated by the quadrupole and fragmented in the HCD (higher-energy collisional dissociation) cell. The resulting fragment ions are then re-collected and analyzed by the Orbitrap, providing high-resolution product ion spectra mdpi.com. This detailed information, combined with retention time and isotopic patterns, facilitates the confident identification of a vast number of compounds mdpi.com. HRMS is increasingly becoming a benchmark technology in pesticide analysis due to its comprehensive data acquisition capabilities nih.gov.

Electrochemical and Immunochemical Methods for Rapid Screening

Beyond chromatographic and mass spectrometric techniques, electrochemical and immunochemical methods offer alternative approaches for rapid and cost-effective screening of this compound and other pesticides, particularly for high-throughput applications.

Electrochemical Methods are recognized for their advantages of being cheap, fast, portable, and reliable for herbicide determination researchgate.net. These methods, including voltammetry, potentiometry, amperometry, and polarography, exploit the electroactive properties of pesticides researchgate.netup.pt. For this compound, adsorptive stripping voltammetry (AdSV) at a hanging mercury drop electrode (HMDE) has been described as a sensitive method, capable of detecting the compound at nanomolar levels researchgate.netdntb.gov.ua. A working medium of 0.1 mol L⁻¹ perchloric acid has been used for this technique researchgate.net. Studies have reported detection limits for this compound as low as 0.65 mg/L in spiked irrigation and tap waters using AdSV researchgate.net. The electrochemical behavior of this compound and other s-triazines has also been investigated using fast scan differential pulse voltammetry (FSDPV) at static mercury drop electrodes researchgate.net. Glassy carbon electrodes have also shown sensitive reduction responses for triazines in flow injection analysis researchgate.net.

Immunochemical Methods , such as enzyme-linked immunosorbent assays (ELISA), are commonly employed for rapid screening due to their potential for high automation and cost-effectiveness eurekakit.com. These methods are based on immunochemical reactions, specifically the binding of an antigen (the pesticide) to a specific antibody researchgate.net. ELISA has been compared to GC/MS for the analysis of triazine herbicides and their metabolites in surface and groundwater, demonstrating comparable apparent recoveries at concentrations of 0.2-2 micrograms/L researchgate.net. While immunochemical screening methods are valuable for quick assessment, they generally offer reduced specificity and can be less accurate for quantitative data, especially when multiple similar chemical species are present eurekakit.com. Therefore, a positive result from a single screening test typically requires confirmation by more specific analytical techniques for "forensic validity" eurekakit.com.

Voltammetric and Amperometric Sensor Development

Electrochemical sensors, particularly those employing voltammetric and amperometric techniques, offer promising avenues for the rapid, sensitive, and cost-effective detection of triazine herbicides, including this compound. These sensors leverage the electrochemical properties of the analytes, often involving redox reactions at modified electrode surfaces.

Research has focused on developing nanosensors for triazine detection. For instance, a carbon electrode modified with cysteine-substituted naphthalene (B1677914) diimide has been developed for the detection of atrazine, a prominent triazine herbicide, using differential pulse voltammetry and cyclic voltammetry. This nanosensor demonstrated a detection limit of 94 nM with a linear range of 10-100 µM for atrazine in real tap water, wastewater, and milk samples, showcasing good recovery rates, repeatability, and stability. researchgate.netnih.gov Another study utilized a microfluidic chip with capillary electrophoresis (CE) coupled with pulsed amperometric detection (PAD) for the rapid analysis of simazine, atrazine, and ametryn. Cyclic voltammetry revealed characteristic cathodic peaks for these triazines, indicating irreversible electron transfer processes, which were then used for PAD. This CE-PAD technique allowed for the separation and detection of these triazines within 1.25 minutes without electrode surface pretreatment. researchgate.netresearchgate.netskku.edu

The D1 protein of plant photosystem II, which triazine herbicides inhibit, has also been explored for sensor development. Potentiometry and cyclic voltammetry have been used to monitor the specific interaction between the D1 protein and herbicides like atrazine, suggesting that membranes with well-defined structures, such as Langmuir-Blodgett films, are more suitable for constructing sensitive sensors. tandfonline.comosti.gov These advancements in electrochemical sensing provide a foundation for developing specific and highly sensitive tools for this compound detection.

Enzyme-Linked Immunosorbent Assays (ELISA) for Triazine Detection

Enzyme-Linked Immunosorbent Assays (ELISA) represent a highly sensitive and competitive immunoassay technique widely applied for the quantitative and qualitative detection of triazine herbicides, including those structurally similar to this compound. ELISA methods are particularly valuable for screening large numbers of environmental samples due to their rapidity and cost-effectiveness, often requiring minimal sample preparation. tandfonline.comresearchgate.netekb.eg

A highly sensitive competitive ELISA was developed for the detection of various triazine herbicides, including ametryn, prometryn (B1678245), and prometon, achieving detection limits as low as 0.05 ng/mL. tandfonline.com For atrazine and propazine, the detection limit was reported as 0.2 ng/mL. tandfonline.com The concentrations required to reduce zero standard absorbances by 50% (IC50) were 0.18 ng/mL for ametryn and prometryn, 0.26 ng/mL for prometon, 0.48 ng/mL for propazine, and 0.37 ng/mL for atrazine. tandfonline.com Inter-assay coefficients of variation were generally below 10%, and recoveries from fortified water samples ranged from 90% to 115% for these triazines. tandfonline.com

Another ELISA method, developed for N-dealkylated metabolites of atrazine and simazine, showed detection limits of approximately 10 ng/mL for water samples and 45 ng/g for solvent-extracted soil. tandfonline.com This assay demonstrated tolerance to variations in pH, salt, and solvent effects. tandfonline.com The applicability of ELISA for monitoring groundwater contamination by triazine herbicides like simazine and atrazine has been demonstrated, with detection limits of 0.3 ppb and 0.4 ppb, respectively, in a pilot study. nih.gov

Table 1: Representative ELISA Performance for Triazine Herbicides

Triazine HerbicideDetection Limit (ng/mL)IC50 (ng/mL)Recovery from Fortified Water Samples (%)
Ametryn0.05 tandfonline.com0.18 tandfonline.com90-115 tandfonline.com
Prometryn0.05 tandfonline.com0.18 tandfonline.com90-115 tandfonline.com
Prometon0.05 tandfonline.com0.26 tandfonline.com90-115 tandfonline.com
Atrazine0.2 tandfonline.com0.37 tandfonline.com90-115 tandfonline.com
Propazine0.2 tandfonline.com0.48 tandfonline.com90-115 tandfonline.com

Sample Preparation Strategies for Environmental Matrices

Effective sample preparation is a prerequisite for the accurate analysis of this compound and other triazine herbicides in complex environmental matrices such as water, soil, and sediment. Due to the typically low residue levels and potential matrix interferences, a pre-concentration and clean-up step is often vital to enhance accuracy and precision. chromatographyonline.comscispace.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two widely employed and optimized techniques for isolating and concentrating triazine herbicides from environmental samples. These methods are based on the partition coefficient of analytes between different phases. scispace.com

Solid-Phase Extraction (SPE): SPE is a preferred method for extracting target analytes from water samples due to its efficiency in cleaning up interferences, low solvent consumption, and reduced analysis time. akademisains.gov.my Optimization of SPE parameters is crucial for achieving high extraction efficiency. Key parameters include the conditioning solvent, sample loading volume, and eluting solvent. nih.govukzn.ac.zatandfonline.com For instance, in a study analyzing triazine herbicides in water, soil, and sediment, SPE recoveries ranged from 65-94%. nih.gov Optimized conditions for SPE of triazines in water samples often involve conditioning an Oasis HLB cartridge with methanol followed by water, and loading a specific volume of spiked water samples. tandfonline.com

Liquid-Liquid Extraction (LLE): LLE has historically been used for extracting triazines from environmental water samples. scispace.com This technique relies on the differential solubility of analytes between two immiscible liquid phases. For triazines, common LLE procedures involve mixing a liter of water sample (pH adjusted to 7) with an organic solvent like methylene (B1212753) chloride. scispace.com While effective, LLE can be more time-consuming and require larger volumes of organic solvents compared to SPE.

Recent advancements also include Magnetic Solid-Phase Extraction (MSPE), which offers an effective approach for enriching trace targets in complicated matrices by utilizing magnetic materials, addressing challenges associated with traditional SPE methods. chromatographyonline.com

Table 2: Typical Recovery and Detection Limits for Triazine Herbicides using SPE and UE

MethodSample MatrixRecovery (%)LOD (µg/L or mg/kg)LOQ (µg/L or mg/kg)
SPEWater65-94 nih.gov0.026-0.084 µg/L nih.gov0.088-0.28 µg/L nih.gov
UESoil75-100 nih.gov0.0028-0.0083 mg/kg nih.gov0.0089-0.028 mg/kg nih.gov
SPEWater107-111 ukzn.ac.za0.67-1.2 µg/L ukzn.ac.za2.0-3.5 µg/L ukzn.ac.za
UESoil75-100 ukzn.ac.za1.0-2.0 µg/kg ukzn.ac.za3.2-6.1 µg/kg ukzn.ac.za

Note: UE (Ultrasonic Extraction) is another common extraction method, often compared with SPE.

Matrix Effects and Method Validation in Complex Samples

Matrix effects pose a significant challenge in the analysis of this compound and other triazine herbicides, particularly in environmental samples with varying compositions. A matrix effect is defined as the influence of a sample property, independent of the analyte's presence, on the recovery efficiency or signal response. scispace.com Complex matrices, such as seawater with high conductivity or pond water with abundant dissolved organic matter, can lead to signal suppression or high imprecision in analytical measurements. nih.govresearchgate.net

To minimize matrix effects and ensure the reliability of analytical results, appropriate internal standardization is commonly employed. nih.gov Method validation is a critical step that involves assessing various performance parameters, including recovery, precision (e.g., relative standard deviation, RSD), linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govukzn.ac.zatandfonline.comepa.gov

Studies on method validation for triazine herbicides in water, soil, and sediment samples have demonstrated that recoveries under optimum conditions typically range from 65-94% for SPE and 75-100% for ultrasonic extraction (UE). nih.govtandfonline.com Relative standard deviations are generally low, often less than 0.36% for SPE and less than 4.6% for UE, indicating good precision. nih.govtandfonline.com LOD and LOQ values vary depending on the method and matrix, highlighting the need for tailored validation for specific environmental monitoring applications. nih.govukzn.ac.zatandfonline.com For instance, for triazines in freshwater, quantification limits can range from 1 to 32 ng/L using methods involving solid phase extraction coupled with liquid chromatography-mass spectrometry. nih.govresearchgate.net

The continuous presence of triazine herbicides in the environment necessitates accurate and efficient control, underscoring the importance of validated analytical methodologies that account for complex matrix effects to ensure robust and reliable monitoring data. csic.es

Bioremediation and Phytoremediation Strategies for Methoprotryne Contamination

Microbial Bioremediation Techniques

Microbial bioremediation harnesses the enzymatic machinery of bacteria and fungi to break down complex organic pollutants into less harmful substances. This process is a key component of natural attenuation and can be enhanced for the cleanup of contaminated sites.

The successful implementation of bioremediation relies on the identification and isolation of microorganisms with the specific capability to degrade the target contaminant. For s-triazine herbicides, numerous bacterial and fungal strains have been isolated from contaminated soils and water bodies. The primary method for isolating such microbes is through enrichment culture techniques. This involves incubating soil or water samples in a minimal salts medium where the herbicide is the sole source of carbon and/or nitrogen, thereby selectively promoting the growth of organisms that can utilize it.

While specific studies on the isolation of methoprotryne-degrading microorganisms are not abundant in publicly available literature, research on other s-triazines has identified several key microbial genera. mdpi.comnih.gov These findings suggest that similar organisms could be effective for this compound degradation.

Table 1: Genera of Microorganisms Known to Degrade s-Triazine Herbicides

Microorganism Type Genera
BacteriaArthrobacter, Pseudomonas, Nocardioides, Acinetobacter, Rhizobium
FungiAspergillus, Penicillium, Trichoderma, White-rot fungi

This table is based on data for s-triazine herbicides in general, as specific data for this compound is limited.

Characterization of these isolated microorganisms typically involves a combination of morphological, biochemical, and molecular techniques. 16S rRNA gene sequencing is a standard method for the precise identification of bacterial isolates. biorxiv.org Further characterization may involve assessing the optimal conditions for growth and herbicide degradation, such as pH, temperature, and nutrient availability.

Understanding the metabolic pathways by which microorganisms degrade this compound is crucial for optimizing bioremediation strategies. For s-triazine herbicides, the degradation pathways have been extensively studied, particularly for atrazine (B1667683). nih.gov These pathways generally involve a series of enzymatic reactions that lead to the cleavage of the triazine ring.

The initial and often rate-limiting step in the bacterial degradation of many s-triazines is a hydrolytic reaction that replaces a substituent on the triazine ring. mdpi.com In the case of this compound, this would likely involve the cleavage of the methylthio group, analogous to the dechlorination of atrazine. This initial step is catalyzed by specific hydrolases.

Following the initial hydrolysis, subsequent degradation steps typically involve:

N-Dealkylation: The removal of the isopropylamino and methoxypropylamino side chains. This process can provide a source of carbon and nitrogen for the microorganism. tandfonline.com

Ring Cleavage: Once the side chains are removed, the resulting triazine ring, often in the form of cyanuric acid, is further metabolized. mdpi.com The triazine ring is sequentially hydrolyzed to ammonia (B1221849) and carbon dioxide. mdpi.com

The genes encoding the enzymes responsible for atrazine degradation, known as the atz genes (atzA, atzB, atzC, etc.), have been well-characterized in some bacteria like Pseudomonas sp. ADP. nih.gov It is plausible that homologous genes and enzymes are involved in the degradation of this compound.

Fungal degradation of s-triazines can occur through different mechanisms, often involving cytochrome P450 monooxygenases and other non-specific oxidative enzymes. White-rot fungi, for instance, produce powerful extracellular lignin-modifying enzymes that can degrade a wide range of persistent organic pollutants.

Phytoremediation Approaches

Phytoremediation is a technology that uses plants to remove, degrade, or contain environmental contaminants. This approach is cost-effective and aesthetically pleasing, making it a suitable option for large areas with low to moderate levels of contamination.

Phytoextraction is the process by which plants take up contaminants from the soil or water through their roots and accumulate them in their biomass, primarily in the shoots. For organic contaminants like this compound, this is often followed by phytotransformation , where the plant's metabolic processes break down the compound into less toxic substances. hawaii.edu

While specific data on plant species capable of phytoextracting this compound is scarce, information on its metabolism in plants suggests that phytotransformation does occur. The metabolic pathway in plants is thought to involve the cleavage of the thiomethyl group, which is then replaced by a hydroxyl group, likely after the sulfur is oxidized to sulfoxide (B87167) and sulfone. nih.gov Further degradation can occur through demethylation of the amino groups and cleavage of the amine moieties, which are also replaced by hydroxyl groups, potentially leading to the opening of the triazine ring. nih.gov

Table 2: Potential Plant Species for s-Triazine Phytoremediation

Plant Species Common Name Potential Application
Panicum virgatumSwitchgrassRhizodegradation
Festuca arundinaceaTall FescueRhizodegradation
Dactylis glomerataOrchardgrassRhizodegradation
Populus spp.PoplarPhytoextraction, Phytotransformation
Salix spp.WillowPhytoextraction, Phytotransformation

This table is based on data for atrazine and other s-triazines, suggesting potential candidates for this compound phytoremediation.

Rhizodegradation is the breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. The rhizosphere, the narrow region of soil that is directly influenced by root secretions, is a zone of intense microbial activity. Plant roots release exudates containing sugars, amino acids, and other compounds that can serve as a carbon and energy source for microorganisms, enhancing their populations and metabolic activity.

Studies on atrazine have shown that certain plant species can significantly enhance its degradation in the rhizosphere compared to unplanted soil. usda.gov For example, eastern gamagrass has demonstrated a high capability for promoting the biodegradation of atrazine. usda.gov This enhanced degradation is attributed to the increased microbial activity in the rhizosphere, which can lead to higher rates of herbicide breakdown. The mechanisms involved are similar to those in microbial bioremediation, with the plant essentially creating a favorable environment for the degrading microorganisms.

Innovative Mitigation Technologies

Research into innovative technologies for the remediation of pesticide contamination is ongoing. For s-triazine herbicides, some novel approaches include:

Genetically Engineered Microorganisms and Plants: The development of transgenic organisms with enhanced degradative capabilities is a promising area of research. This could involve introducing or overexpressing key degradative genes, such as the atz genes, into bacteria or plants to improve their efficiency in breaking down this compound.

Nanoremediation: The use of nanoparticles to degrade or sequester contaminants is another emerging technology. For instance, nanoscale zero-valent iron has been shown to be effective in the degradation of various organic pollutants. The combination of nanomaterials with microbial degradation could offer a synergistic approach to remediation. mdpi.com

Bioaugmentation and Biostimulation: These techniques involve introducing specific-degrading microorganisms to a contaminated site (bioaugmentation) or stimulating the activity of indigenous microbial populations by adding nutrients or other growth-promoting substances (biostimulation).

While these technologies are still largely in the research and development phase, they hold significant potential for the future of this compound contamination management.

Future Research Directions in Methoprotryne Agrochemistry

Integrated Approaches for Sustainable Weed Management

Integrated Weed Management (IWM) represents a holistic paradigm shift from single-tactic, herbicide-centric solutions towards multifaceted, long-term strategies for weed control. scispace.comresearchgate.netwur.nl The primary goals of IWM are to maintain weed populations at manageable levels, mitigate the environmental footprint of individual control practices, enhance cropping system sustainability, and alleviate the selection pressure contributing to herbicide resistance. scispace.com While research has shown an increase in non-herbicidal strategies and their integration with chemical methods, herbicide use continues to be the predominant approach. scispace.com

Future research in methoprotryne agrochemistry should align with the five core pillars of IWM: diverse cropping systems, judicious cultivar selection, optimized field and soil management, direct control measures, and continuous monitoring and evaluation. researchgate.netwur.nl This necessitates a fundamental redesign of weed control systems. researchgate.net

Key areas for investigation include:

Cultural Control: Exploring the efficacy of various planting patterns, crop rotations, and the strategic use of cover crops. For instance, studies have demonstrated that adopting twin-row planting patterns in sugar beet can significantly reduce weed biomass by 85-95% compared to conventional single-row planting. researchgate.net

Mechanical Control: Optimizing the timing and methods of mechanical weeding. Research indicates that mechanical weed control performed at the 4-leaf stage of sugar beet resulted in the highest reduction in both weed density and biomass. researchgate.net

Biological Control: Investigating the potential of bioherbicides and other biocontrol agents as viable alternatives or complements to chemical control. frontiersin.orgwww.csiro.au

Table 1: Examples of Integrated Weed Management (IWM) Tactics and Observed Efficacy

IWM TacticCrop SystemObserved EfficacySource
Twin-row plantingSugar Beet85-95% reduction in weed biomass vs. single-row researchgate.net
Mechanical weedingSugar BeetHighest reduction in weed density and biomass at 4-leaf stage researchgate.net
Diverse Cropping SystemsGeneralSupports weed suppression and reduces reliance on herbicides wur.nl
BioherbicidesGeneralWarrants further research as a non-chemical option frontiersin.org

Advanced Analytical Techniques for Trace Contaminant Profiling

The accurate and sensitive detection of this compound and its metabolites, particularly at trace levels in diverse environmental and agricultural matrices, is crucial for assessing its fate and potential impacts. There is a continuous demand for rapid multi-residue analytical methods capable of quantifying a wide range of regulated pesticides present at very low concentrations in samples with varying chemical compositions. perkinelmer.com

Current and emerging analytical techniques for trace contaminant profiling include:

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This technique is a preferred method for confirmatory analysis due to its exceptional sensitivity and selectivity, enabling the detection of hundreds of compounds in a single analysis. perkinelmer.com

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This method has proven effective for sensitive and reliable multi-pesticide residue analysis, even in complex matrices such as tea. sci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling mass spectrometry with chromatographic techniques, including GC-MS, has significantly enhanced the breadth and reliability of pesticide analysis workflows. perkinelmer.comwaters.com Atmospheric Pressure GC (APGC), a soft ionization technique, complements traditional electron ionization by producing less fragmentation and often revealing the molecular ion, thereby improving compound identification. waters.com

Sample Preparation Techniques: Methods like Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) extraction are widely employed for efficiently extracting low levels of contaminants, including pesticides, from high-water content matrices like fruits and vegetables. perkinelmer.comsci-hub.selcms.cz

Advanced Trace Element Analysis: Techniques such as Glow Discharge Mass Spectrometry, Secondary Ion Mass Spectrometry, Laser Ablation Inductively Coupled Mass Spectrometry, Laser Induced Breakdown Spectroscopy, Electrothermal Vaporization-Inductively Coupled Plasma-Optical Emission Spectroscopy, and Inductively Coupled Plasma Mass Spectrometry are utilized for detailed trace element analysis. eag.com

The ongoing development and refinement of these analytical tools are essential for comprehensive monitoring and understanding the environmental behavior of this compound.

Mechanistic Understanding of Environmental Interactions and Ecosystem Responses

Understanding the environmental interactions of this compound and its effects on ecosystem responses requires a deeper mechanistic insight beyond simple numerical declines in populations. Pesticides, including triazine herbicides like this compound, can influence non-target species and are recognized as significant drivers of global environmental change. scielo.org.co Their complex interactions with ecosystem processes are an area of increasing focus. scielo.org.co

Future research should concentrate on:

Eco-Evolutionary Dynamics: Investigating how ecological and evolutionary processes interact contemporaneously. This includes studying how organisms, such as agricultural insects, respond to environmental stressors through mechanisms like phenotypic plasticity and evolution, which can lead to resistance. scielo.org.conih.gov

Multi-Species and Ecosystem-Level Studies: Moving beyond individual species studies to conduct larger-scale investigations on the responses of synthetic and natural communities to interacting environmental stressors. scielo.org.co This includes quantifying network ecology to gain insights into niche-based community assembly and its application in risk assessment. mdpi.com

Threshold Behavior in Ecosystems: Research is needed to identify and understand ecosystem thresholds, where incremental changes or disturbances, potentially caused by agrochemicals, can lead to dramatic and often irreversible shifts in ecosystem properties. mdpi.com

By pursuing these research directions, a more comprehensive understanding of this compound's agrochemical profile, environmental fate, and ecological impact can be achieved, paving the way for more sustainable agricultural practices.

Q & A

Q. How to structure a literature review addressing this compound’s regulatory status across jurisdictions?

  • Methodological Answer : Conduct a systematic review following PRISMA guidelines. Use Boolean search terms (e.g., "this compound" AND "regulation" AND "ecotoxicity") in Scopus/Web of Science. Categorize findings by region (EU, EPA, etc.), regulatory thresholds, and risk assessment frameworks. Critically appraise sources using AMSTAR-2 criteria to prioritize peer-reviewed studies over grey literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.